molecular formula C18H16N2OS B2939204 3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine CAS No. 896044-24-9

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine

Cat. No.: B2939204
CAS No.: 896044-24-9
M. Wt: 308.4
InChI Key: XLBOLRVLCGGOCP-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine is a synthetic pyridazine derivative of interest in medicinal chemistry and pre-clinical research. This compound features a benzylsulfanyl group at the 3-position and a 2-methoxyphenyl group at the 6-position of the pyridazine ring, a structural motif found in biologically active molecules . Pyridazine and pyrimidine cores are recognized as privileged structures in the design of novel therapeutic agents, particularly for their potential to interact with enzymes and receptors involved in inflammatory pathways . Compounds with similar molecular architectures, such as tricyclic pyridopyrimidinones, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors with promising anti-inflammatory activity and reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of the benzylsulfanyl moiety is a common feature in various pharmacologically active compounds, underscoring its utility in chemical synthesis and drug discovery . Researchers can utilize this high-quality compound as a key intermediate for synthesizing novel derivatives or as a building block in the development of targeted molecular probes. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-21-17-10-6-5-9-15(17)16-11-12-18(20-19-16)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOLRVLCGGOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326238
Record name 3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896044-24-9
Record name 3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure features a pyridazine core with two distinct substituents: a benzylsulfanyl group (–S–CH₂C₆H₅) at position 3 and a 2-methoxyphenyl group (–C₆H₄–OCH₃) at position 6. Retrosynthetic disconnections suggest two primary pathways:

  • Sequential functionalization of a preformed pyridazine ring (e.g., 3,6-dichloropyridazine).
  • Cyclocondensation of substituted 1,4-dicarbonyl precursors with hydrazine derivatives.

The choice of route depends on substrate availability, selectivity challenges, and scalability requirements.

Route 1: Halogenated Pyridazine Intermediate Approach

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine serves as a key intermediate for subsequent nucleophilic substitutions. As demonstrated in CN104447569A, 3,6-dihydroxypyridazine undergoes chlorination with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50–80°C (Equation 1):

$$
\text{3,6-Dihydroxypyridazine} + 2 \, \text{POCl}3 \xrightarrow{\text{DMF, 50–80°C}} \text{3,6-Dichloropyridazine} + 2 \, \text{H}3\text{PO}4 + 2 \, \text{H}2\text{O}
$$

Yields range from 68% to 87% under optimized conditions.

Sequential Nucleophilic Substitutions

Introduction of 2-Methoxyphenyl Group at Position 6

The 6-chloro group is selectively substituted via a palladium-catalyzed Suzuki–Miyaura coupling with 2-methoxyphenylboronic acid (Equation 2):

$$
\text{3,6-Dichloropyridazine} + \text{2-Methoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{Dioxane}} \text{3-Chloro-6-(2-methoxyphenyl)pyridazine}
$$

Reaction conditions (80–100°C, 12–24 h) yield ~70–85% product.

Thiolation at Position 3

The remaining 3-chloro group undergoes nucleophilic aromatic substitution with benzyl mercaptan (Equation 3):

$$
\text{3-Chloro-6-(2-methoxyphenyl)pyridazine} + \text{PhCH}2\text{SH} \xrightarrow{\text{CuI, K}2\text{CO}_3, \text{DMF}} \text{3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine}
$$

Copper(I) iodide catalyzes C–S bond formation at 110°C (6–8 h), yielding 65–78% product.

Route 2: Cyclocondensation of 1,4-Diketone Precursors

Synthesis of Substituted 1,4-Diketones

A 1,4-diketone bearing benzylsulfanyl and 2-methoxyphenyl groups is prepared via Stille coupling or Friedel–Crafts acylation. For example, 1-(2-methoxyphenyl)-4-(benzylsulfanyl)butane-1,4-dione is synthesized using:

$$
\text{2-Methoxyacetophenone} + \text{Benzylsulfanylethyl Bromide} \xrightarrow{\text{NaH, THF}} \text{1,4-Diketone Intermediate}
$$

Cyclization with Hydrazine

The diketone reacts with hydrazine hydrate to form the pyridazine ring (Equation 4):

$$
\text{1,4-Diketone} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound}
$$

Microwave irradiation (150 W, 120°C, 5–8 min) improves yields to 85–94%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Halogenation/Substitution) Route 2 (Cyclocondensation)
Total Yield 45–60% 70–85%
Reaction Time 18–32 h 6–10 h
Purification Complexity Moderate (Column Chromatography) Low (Recrystallization)
Scalability High Moderate

Route 2 offers superior efficiency but requires prefunctionalized diketones. Route 1 is more modular for analog synthesis.

Characterization and Spectral Data

The final compound is characterized by:

  • ¹H NMR (CDCl₃) : δ 8.42–8.50 (d, 1H, pyridazine-H), 7.36–7.70 (m, 9H, aromatic), 4.30 (s, 2H, –SCH₂–), 3.90 (s, 3H, –OCH₃).
  • IR (KBr) : 1630 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O), 690 cm⁻¹ (C–S).
  • MS (EI) : m/z 336 [M⁺].

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison Table

Compound Name Core Structure Position 3 Position 6 Key Activity
3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine Pyridazine Benzylsulfanyl 2-Methoxyphenyl Unknown
6-Chloroimidazo[1,2-b]pyridazin-3-yl methanone Imidazo-pyridazine Benzoyl Chloro Not reported
6-Benzylthio-3-methoxyimidazo[1,2-b]pyridazine Imidazo-pyridazine Methoxy Benzylthio BZD binding (IC50 11 nM)

Pyridazine Derivatives with Methoxyphenyl Substituents

The 2-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions. Comparisons include:

  • HBK Compounds () : Piperazine derivatives like HBK14–HBK19 feature 2-methoxyphenyl groups but lack pyridazine cores. Their pharmacological profiles remain uncharacterized, limiting direct comparisons .

  • Triazolo[4,3-b]pyridazines () : Compounds such as 3,6-di(4’-tolyl)triazolo[4,3-b]pyridazine (6b) exhibit potent antibacterial (MIC comparable to ampicillin) and antifungal activities. The 2-methoxyphenyl group in the target compound may similarly enhance antimicrobial efficacy, though empirical validation is required .

Pharmacological Activity Comparisons

Antimicrobial Activity

Triazolo-pyridazines (e.g., 6b, 7b, 8b) demonstrate broad-spectrum activity against E. coli, S. aureus, and C. albicans (MIC values comparable to ampicillin and fluconazole).

Receptor Binding Affinity

Imidazo-pyridazines with 3-methoxy and 6-benzylthio groups (e.g., GBLD 190) show nanomolar IC50 values for benzodiazepine receptor displacement. The target compound’s 2-methoxyphenyl group may reduce affinity compared to 4-methoxy or phenyl analogues due to steric or electronic factors .

Pharmacological Activity Table

Compound Class Target Activity Efficacy (IC50/MIC) Reference
Imidazo-pyridazines BZD receptor binding 2–11 nM
Triazolo-pyridazines Antibacterial/Antifungal Comparable to ampicillin
Sulfanilamide pyridazines Antibiotic Not quantified

Electronic and Conformational Considerations

Theoretical studies () indicate that pyridazine derivatives’ electrostatic properties near nitrogen atoms correlate with activity. Conformational analysis at the AM1 level suggests structural rigidity, which could favor receptor binding .

Biological Activity

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridazine derivatives with benzyl sulfide and methoxyphenyl substituents. The structural framework of this compound allows for various substitutions that can enhance its biological activity. The presence of the benzylsulfanyl group is critical as it has been associated with increased potency against various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects. In a study evaluating a series of pyridazine derivatives, it was found that compounds with similar structural motifs demonstrated broad-spectrum inhibition against bacterial strains, including those producing metallo-β-lactamases (MBLs) . The mechanism of action often involves binding to active sites on bacterial enzymes, effectively inhibiting their function.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A recent investigation into related pyridazine compounds revealed that several derivatives exhibited potent cytotoxic effects against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer) .

Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundT-47D55.6CDK2 inhibition
Similar Pyridazine Derivative 1MDA-MB-23120.1Induction of apoptosis
Similar Pyridazine Derivative 2SKOV-343.8Cell cycle arrest

The studies indicated that these compounds could induce apoptosis in cancer cells, evidenced by increased Annexin V positive cells during flow cytometric analysis . This suggests that the compound's ability to disrupt cell cycle progression is a significant factor in its anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at specific positions on the pyridazine ring can lead to enhanced potency and selectivity towards various biological targets. For example, substituents at the C6 position have shown to significantly impact the compound's interaction with CDK2, a key target in cancer therapy .

Table 2: Structure-Activity Relationships for Pyridazine Derivatives

PositionSubstituentEffect on Activity
C6BenzylsulfanylIncreased potency against MBL-producing bacteria
C2MethoxyphenylEnhanced anticancer activity against breast cancer cells

Case Studies and Clinical Relevance

Several case studies have highlighted the effectiveness of pyridazine derivatives in preclinical models. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vivo, showing promising results that warrant further clinical investigation .

Moreover, a review on small-molecule inhibitors has pointed out that compounds with similar structures are being evaluated for their potential use in combination therapies for resistant bacterial infections and various cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine, and how can yield optimization be achieved?

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, which are effective for introducing aryl groups to the pyridazine core. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with (hetero)aryl-boronic acids to yield functionalized pyridazines . Optimization involves:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.
  • Solvent systems : Employ a mixture of THF/H₂O or DMF under inert atmospheres.
  • Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours.
    • Post-synthetic modifications, such as benzylsulfanyl group introduction, may require nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation. For example, orthorhombic systems (space group Pca2₁) with unit cell parameters a = 16.271 Å, b = 5.380 Å, c = 16.700 Å have been reported for analogous pyridazine derivatives .
  • Spectroscopic techniques :

  • NMR : Analyze ¹H/¹³C shifts to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
  • UV-Vis/fluorescence : Assess π-π* transitions and charge-transfer behavior for optical applications .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or kinase inhibition using Ellman’s method or ADP-Glo™ assays, respectively. Pyridazine derivatives often exhibit IC₅₀ values in the µM range .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against S. aureus or E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Replace the benzylsulfanyl group with alkylthio or heteroarylthio groups to evaluate steric/electronic effects on receptor binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the methoxyphenyl moiety to enhance metabolic stability .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like GABAA receptors or AChE .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP levels vs. caspase activation).
  • Metabolic stability analysis : Use liver microsome assays to rule out discrepancies caused by differential cytochrome P450 metabolism .
  • Dose-response validation : Replicate studies with ≥3 independent replicates and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. What computational strategies are effective for predicting off-target interactions?

  • Chemoproteomics : Combine affinity-based protein profiling (AfBPP) with LC-MS/MS to identify non-target binding partners .
  • Machine learning : Train models on pyridazine derivative datasets (e.g., ChEMBL) to predict ADMET profiles and toxicity risks .

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